molecular formula C27H27FN2O2 B4041670 1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide

1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide

Cat. No.: B4041670
M. Wt: 430.5 g/mol
InChI Key: KZEOWSXVAUAYEZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains an indene and piperidine structure, which are common in many pharmaceuticals and biologically active compounds . The presence of a fluorophenoxy group could suggest potential bioactivity, as fluorine atoms are often included in drug molecules to improve their stability and enhance their ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an indene ring (a fused cyclopentene and benzene ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a fluorophenoxy group (a phenoxy group with a fluorine atom attached) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of polar groups (like the amide group in this compound) can influence its solubility in water and other solvents . The presence of a fluorine atom can also affect its reactivity and stability .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) discusses the reactions of piperidine with nitro-group-containing benzene derivatives, highlighting the nucleophilic aromatic substitution reactions which are fundamental in the synthesis of many pharmacologically active compounds. This research provides insight into how different substituents on aromatic rings can influence reaction mechanisms, potentially relevant to understanding the reactivity of complex molecules like the one (Pietra & Vitali, 1972).

Pharmacophoric Groups in Antipsychotic Agents

Sikazwe et al. (2009) review the role of arylcycloalkylamines, including phenyl piperidines, as pharmacophoric groups in antipsychotic agents. This research underscores the importance of certain structural features in contributing to the potency and selectivity of compounds targeting D2-like receptors, which could be relevant for the design and optimization of new therapeutic agents (Sikazwe et al., 2009).

DNA Minor Groove Binders

Issar and Kakkar (2013) review the properties of Hoechst 33258 and its analogues as DNA minor groove binders, highlighting their applications in biological research and drug development. This review discusses the binding specificity to AT-rich sequences in DNA, which could be relevant for understanding how structural modifications in compounds like "1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide" might influence their interaction with biological macromolecules (Issar & Kakkar, 2013).

Phenolic Acids in Pharmacology

The review by Naveed et al. (2018) on chlorogenic acid (CGA) outlines the diverse therapeutic roles of phenolic acids, including antioxidant, anti-inflammatory, and neuroprotective activities. This research could provide a framework for exploring the potential biological effects of phenolic components in complex molecules (Naveed et al., 2018).

Piperazine Derivatives in Therapeutic Use

Rathi et al. (2016) provide a comprehensive review of piperazine derivatives in therapeutic applications, covering their presence in drugs with various activities such as antipsychotic, anticancer, and anti-inflammatory. This review could offer insights into the versatility of piperazine as a core structure for developing compounds with diverse pharmacological properties (Rathi et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. This could include in vitro and in vivo studies to determine its effects on cells or organisms .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O2/c28-25-7-3-4-8-26(25)32-24-11-9-22(10-12-24)29-27(31)19-13-15-30(16-14-19)23-17-20-5-1-2-6-21(20)18-23/h1-12,19,23H,13-18H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEOWSXVAUAYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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